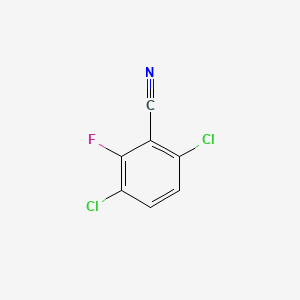

3,6-Dichloro-2-fluorobenzonitrile

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

3,6-dichloro-2-fluorobenzonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H2Cl2FN/c8-5-1-2-6(9)7(10)4(5)3-11/h1-2H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KMFBXAUBFQGZAW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C(=C1Cl)C#N)F)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H2Cl2FN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID701299019 | |

| Record name | 3,6-Dichloro-2-fluorobenzonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID701299019 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

190.00 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

916420-65-0 | |

| Record name | 3,6-Dichloro-2-fluorobenzonitrile | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=916420-65-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3,6-Dichloro-2-fluorobenzonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID701299019 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

Foreword: The Strategic Value of Halogenated Benzonitriles

An In-Depth Technical Guide to 3,6-Dichloro-2-fluorobenzonitrile

Authored for Researchers, Scientists, and Drug Development Professionals

In the landscape of modern synthetic chemistry, particularly within medicinal and agrochemical research, the strategic placement of halogen atoms on an aromatic scaffold is a cornerstone of molecular design. The subject of this guide, this compound (CAS No. 916420-65-0), represents a highly versatile and synthetically valuable building block.[1] Its unique substitution pattern—an ortho-fluorine, a para-chlorine, and a meta-chlorine relative to the nitrile group—presents a nuanced platform for creating complex molecular architectures. The fluorine atom, a bioisostere of hydrogen, is renowned for its ability to enhance metabolic stability, binding affinity, and bioavailability in drug candidates.[2] This guide provides a senior scientist's perspective on the properties, synthesis, and application of this important intermediate, grounded in established chemical principles and safety protocols.

Section 1: Core Physicochemical and Safety Profile

A thorough understanding of a compound's physical properties and hazard profile is the bedrock of safe and effective laboratory practice. All quantitative data is summarized below for clarity and rapid assessment.

Physicochemical Data

| Property | Value | Source |

| CAS Number | 916420-65-0 | [3][4][5] |

| Molecular Formula | C₇H₂Cl₂FN | [6] |

| Molecular Weight | 190.00 g/mol | [6] |

| Appearance | White to off-white solid (typical for similar compounds) | General Knowledge |

| Purity | Typically ≥97% | [5] |

GHS Hazard and Safety Information

This compound is classified as hazardous and requires careful handling in a controlled laboratory environment. The following information is derived from supplier safety data sheets.[3]

| Hazard Class | GHS Code | Description |

| Acute Toxicity (Oral) | H302 | Harmful if swallowed |

| Acute Toxicity (Dermal) | H312 | Harmful in contact with skin |

| Skin Corrosion/Irritation | H315 | Causes skin irritation |

| Serious Eye Damage/Irritation | H319 | Causes serious eye irritation |

| Acute Toxicity (Inhalation) | H332 | Harmful if inhaled |

Handling and Storage Protocol:

-

Engineering Controls: Use only in a well-ventilated area, preferably within a chemical fume hood.

-

Personal Protective Equipment (PPE): Wear protective gloves (e.g., Nitrile rubber), safety goggles with side-shields (or a face shield), and a lab coat.[7]

-

Handling: Avoid contact with skin, eyes, and clothing.[8] Prevent dust formation. Do not eat, drink, or smoke when using this product. Wash hands thoroughly after handling.

-

Storage: Keep the container tightly closed in a dry, cool, and well-ventilated place.[9] Store locked up.

Section 2: Synthesis Strategy and Methodologies

While specific, peer-reviewed synthesis routes for the 3,6-dichloro-2-fluoro isomer are not extensively published, a logical and robust synthetic strategy can be designed based on well-established transformations used for analogous compounds.[10][11][12] The following represents an expert-proposed pathway.

Proposed Retrosynthetic Analysis and Forward Synthesis

The most logical approach involves a Sandmeyer-type reaction from a corresponding aniline precursor. This method is a classic and reliable way to install a nitrile group onto an aromatic ring.

Caption: Retrosynthetic analysis for the target compound.

Step-by-Step Experimental Protocol (Proposed)

This protocol is a self-validating system; each step includes a proposed purification and analytical checkpoint to ensure the integrity of the intermediate before proceeding.

Step 1: Diazotization of 3,6-Dichloro-2-fluoroaniline

-

Setup: In a three-neck round-bottom flask equipped with a mechanical stirrer, thermometer, and addition funnel, suspend 3,6-dichloro-2-fluoroaniline (1.0 eq) in a mixture of water and concentrated hydrochloric acid (3.0 eq).

-

Cooling: Cool the suspension to 0-5 °C using an ice-salt bath. The aniline salt should precipitate.

-

Nitrite Addition: Dissolve sodium nitrite (1.1 eq) in a minimal amount of cold water. Add this solution dropwise to the aniline suspension via the addition funnel, ensuring the internal temperature remains below 5 °C.

-

Validation: The reaction is complete when a slight excess of nitrous acid is detected (positive test with starch-iodide paper). The resulting diazonium salt solution should be kept cold and used immediately in the next step.

-

Causality: Maintaining a low temperature is critical to prevent the premature decomposition of the unstable diazonium salt.

-

Step 2: Sandmeyer Cyanation

-

Catalyst Prep: In a separate flask, prepare a solution of copper(I) cyanide (1.2 eq) and sodium cyanide (1.3 eq) in water. Heat gently if necessary to dissolve, then cool to 0-5 °C.

-

Reaction: Slowly add the cold diazonium salt solution from Step 1 to the copper cyanide solution. Vigorous nitrogen evolution will be observed.

-

Completion: After the addition is complete, allow the reaction to warm to room temperature and stir for 1-2 hours.

-

Workup & Purification: Perform an extraction with an organic solvent (e.g., dichloromethane or ethyl acetate). Wash the organic layer with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel or by vacuum distillation, similar to methods used for related isomers.[10]

-

Trustworthiness: The use of a slight excess of the cyanide reagent ensures the complete conversion of the diazonium salt, minimizing difficult-to-remove diazo-coupling byproducts.

-

Caption: Proposed workflow for the synthesis of the target compound.

Section 3: Applications in Chemical Synthesis

The utility of this compound lies in its capacity as a versatile scaffold. The electronically distinct halogen atoms and the reactive nitrile group provide multiple handles for subsequent chemical modifications.

Key Reactive Sites

-

The Nitrile Group: A gateway to multiple functional groups. It can be:

-

Hydrolyzed to a carboxylic acid under acidic or basic conditions.

-

Reduced to a primary amine (benzylamine derivative) using reducing agents like LiAlH₄ or catalytic hydrogenation.

-

Converted into tetrazoles via reaction with azides, a common transformation in medicinal chemistry to create carboxylic acid bioisosteres.

-

-

The Halogen Atoms: The chlorine atoms can be displaced via nucleophilic aromatic substitution (SₙAr), often requiring activated conditions or metal catalysis (e.g., Buchwald-Hartwig amination, Suzuki coupling). The relative reactivity of the two chlorine atoms can be influenced by electronic and steric factors, potentially allowing for selective functionalization.

Caption: Potential synthetic transformations of the core scaffold.

Relevance in Drug Discovery

This scaffold is an excellent starting point for generating libraries of compounds for screening. For instance, its structural motifs are found in intermediates used to synthesize complex pharmaceutical agents. The synthesis of finafloxacin, for example, utilizes the related 2,6-dichloro-3-fluorobenzonitrile, highlighting the importance of this class of compounds in developing novel therapeutics.[11][12] By applying the transformations outlined above, medicinal chemists can rapidly explore chemical space around this privileged core structure.

Section 4: Analytical Characterization Protocol

Confirming the identity and purity of the synthesized compound is paramount. A combination of spectroscopic and chromatographic methods should be employed.

Standard Analytical Workflow

-

Thin-Layer Chromatography (TLC): Initial check for reaction completion and crude purity.

-

High-Performance Liquid Chromatography (HPLC) / Gas Chromatography (GC): Quantitative assessment of purity (e.g., >97%).[13]

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: Unambiguous structural confirmation.

-

¹H NMR: Will show two signals in the aromatic region, each a doublet of doublets, due to coupling with each other and the fluorine atom.

-

¹³C NMR: Will display 7 distinct signals, with carbon-fluorine couplings (J-coupling) on the fluorinated carbon and adjacent carbons.

-

¹⁹F NMR: Will show a single signal, likely a doublet of doublets, confirming the fluorine environment.

-

-

Mass Spectrometry (MS): Confirmation of molecular weight. The spectrum will exhibit a characteristic isotopic pattern for a molecule containing two chlorine atoms.

-

Infrared (IR) Spectroscopy: A sharp, strong absorption band around 2220-2240 cm⁻¹ confirms the presence of the nitrile (C≡N) group.[14]

Protocol: NMR Sample Preparation and Analysis

-

Sample Preparation: Accurately weigh 5-10 mg of the purified solid and dissolve it in ~0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a clean, dry NMR tube.

-

Instrument Setup: Insert the sample into the NMR spectrometer. Lock onto the deuterium signal of the solvent and shim the magnetic field to achieve optimal resolution.

-

Data Acquisition: Acquire standard ¹H, ¹³C, and ¹⁹F spectra. Ensure sufficient scans for a good signal-to-noise ratio, particularly for the ¹³C spectrum.

-

Data Processing: Apply Fourier transformation, phase correction, and baseline correction to the acquired Free Induction Decays (FIDs).

-

Interpretation: Integrate the ¹H signals to confirm the proton ratio. Analyze the chemical shifts, multiplicities, and coupling constants in all spectra to verify that they are consistent with the proposed structure of this compound.

Conclusion

This compound is more than just another chemical in a catalog; it is a strategically designed intermediate offering multiple avenues for synthetic exploration. Its combination of a reactive nitrile handle and differentially activated halogen sites makes it a powerful tool for chemists in drug discovery, materials science, and agrochemical development. By understanding its synthesis, reactivity, and safety profile, researchers can confidently and effectively leverage this building block to construct novel and high-value molecules.

References

- Apollo Scientific. (2022).

- Arctom Chemicals. CAS NO. 916420-65-0 | this compound.

- BLD Pharm. 916420-65-0|this compound.

- BLD Pharm.

- Sigma-Aldrich. (2025).

- Neta Scientific. Oakwood this compound 97% Purity.

- Sigma-Aldrich. (2022).

- ChemSrc. This compound Product Details.

- Thermo Fisher Scientific. (2025).

- TCI Chemicals. Safety Data Sheet for 4-Fluoro-3-nitrobenzonitrile.

- PubChem, NIH.

- Google Patents. (2012). Preparation method of 2,6-dichloro-3-fluorobenzonitrile.

- Google Patents. (1983). Process for producing 2,6-difluorobenzonitrile.

- Google Patents. (2001). Method for preparing 2,6-difluorobenzonitrile by using 2,6-dichlorobenzonitrile fluoro.

- Benchchem. 2,3-Dichloro-4,5-difluorobenzonitrile | CAS 112062-59-6.

- Journal of Chemical Research. (2012). A Novel and Facile Method for Synthesis of 2,4-Dichloro-3-Cyano-5-Fluorobenzoic Acid.

- ResearchGate. (2011).

- MDPI. (2021).

Sources

- 1. 916420-65-0|this compound|BLD Pharm [bldpharm.com]

- 2. jelsciences.com [jelsciences.com]

- 3. store.apolloscientific.co.uk [store.apolloscientific.co.uk]

- 4. arctomsci.com [arctomsci.com]

- 5. netascientific.com [netascientific.com]

- 6. This compound - 生产厂家:上海化源世纪贸易有限公司 - 化源网 [chemsrc.com]

- 7. assets.thermofisher.com [assets.thermofisher.com]

- 8. sigmaaldrich.com [sigmaaldrich.com]

- 9. tcichemicals.com [tcichemicals.com]

- 10. CN102531961B - Preparation method of 2,6-dichloro-3-fluorobenzonitrile - Google Patents [patents.google.com]

- 11. researchgate.net [researchgate.net]

- 12. researchgate.net [researchgate.net]

- 13. 916420-65-0|this compound|BLD Pharm [fr.bldpharm.com]

- 14. 3-Chloro-2-fluorobenzonitrile | C7H3ClFN | CID 523100 - PubChem [pubchem.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Molecular Structure and Properties of 3,6-Dichloro-2-fluorobenzonitrile

This guide offers a comprehensive technical overview of 3,6-dichloro-2-fluorobenzonitrile (CAS No. 916420-65-0), a halogenated aromatic nitrile of significant interest to researchers in medicinal chemistry and materials science. In the absence of extensive published experimental data for this specific isomer, this document leverages foundational principles of chemical science and comparative analysis with structurally related analogues to provide a robust predictive framework for its molecular characteristics, synthesis, and potential applications. This approach ensures a narrative grounded in scientific expertise and validated by established chemical theory.

Core Molecular Profile and Physicochemical Properties

This compound is a polysubstituted aromatic compound. The strategic placement of its functional groups—a nitrile moiety and three halogen atoms (two chlorine, one fluorine)—on the benzene ring imparts a unique electronic and steric profile that suggests its utility as a versatile chemical building block. The strong electron-withdrawing nature of the nitrile group and the halogens significantly influences the reactivity of the aromatic ring.[1]

Below is a table summarizing the core physicochemical properties of the molecule.

| Property | Value | Source |

| CAS Number | 916420-65-0 | |

| Molecular Formula | C₇H₂Cl₂FN | |

| Molecular Weight | 190.00 g/mol | |

| IUPAC Name | This compound | |

| InChI Key | KMFBXAUBFQGZAW-UHFFFAOYSA-N | |

| Physical Form | Solid, Crystals | |

| Purity (Typical) | ≥98% |

Structural Elucidation and Spectroscopic Analysis

Definitive structural confirmation of a novel or sparsely documented compound relies on a suite of spectroscopic techniques. While specific experimental spectra for this compound are not widely published, we can predict the expected spectral features with a high degree of confidence based on established spectroscopic principles and data from analogous compounds.

Caption: Molecular structure of this compound.

¹H NMR Spectroscopy (Predicted)

The proton NMR spectrum is expected to be simple, showing signals only for the two aromatic protons.

-

Aromatic Protons (H-4 and H-5): The aromatic region (typically 7.0-8.0 ppm) will feature two signals corresponding to the two adjacent protons on the ring.[2]

-

H-4: This proton is flanked by a chlorine atom (C-3) and a proton (H-5). It is expected to appear as a doublet due to coupling with H-5.

-

H-5: This proton is situated between a chlorine atom (C-6) and a proton (H-4). It will also appear as a doublet from coupling to H-4.

-

-

Chemical Shift Rationale: The precise chemical shifts are influenced by the surrounding electron-withdrawing groups. The fluorine at C-2 and chlorine atoms at C-3 and C-6 will deshield the protons, shifting their signals downfield. We can anticipate these signals to appear in the approximate range of 7.4-7.8 ppm.

¹³C NMR Spectroscopy (Predicted)

The ¹³C NMR spectrum will provide information on each of the seven unique carbon atoms in the molecule. The signals will be influenced by the attached atoms (H, Cl, F, C, N) and their respective couplings.

-

Aromatic Carbons (C1-C6): Six distinct signals are expected in the aromatic region (approx. 110-165 ppm).

-

Fluorine-Coupled Carbons: The most notable feature will be the carbon-fluorine coupling. The signal for C-2 (directly bonded to fluorine) will appear as a large doublet. Signals for adjacent carbons (C-1 and C-3) will also show smaller doublet couplings.[3]

-

Chlorine-Substituted Carbons: The signals for C-3 and C-6 will be influenced by the attached chlorine atoms.

-

Protonated Carbons: C-4 and C-5 will appear as standard aromatic carbon signals, likely with higher intensity due to the Nuclear Overhauser Effect (NOE).

-

-

Nitrile Carbon (C≡N): The nitrile carbon typically appears in a distinct region of the spectrum, around 115-120 ppm, and is expected to be a sharp, less intense signal.[2]

Infrared (IR) Spectroscopy (Predicted)

The IR spectrum is used to identify key functional groups.

-

Nitrile Stretch (C≡N): A sharp, strong absorption band is expected in the range of 2220-2240 cm⁻¹. This is a highly characteristic peak for the nitrile functional group.

-

Aromatic C=C Stretch: Multiple sharp bands of variable intensity are expected in the 1400-1600 cm⁻¹ region, characteristic of the aromatic ring.

-

C-H Stretch (Aromatic): A weak to medium absorption band is expected just above 3000 cm⁻¹, typically in the 3050-3100 cm⁻¹ range.[4]

-

C-Halogen Stretches:

-

C-F Stretch: A strong absorption is expected in the 1000-1400 cm⁻¹ region.

-

C-Cl Stretch: Strong absorptions are expected in the fingerprint region, typically between 600-800 cm⁻¹.[4]

-

Mass Spectrometry (MS) (Predicted)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of the molecule.

-

Molecular Ion Peak (M⁺): The molecular ion peak is expected at an m/z of 190. However, due to the presence of two chlorine atoms, a characteristic isotopic pattern will be observed. Chlorine has two major isotopes, ³⁵Cl (~75.8%) and ³⁷Cl (~24.2%). Therefore, the molecular ion will appear as a cluster of peaks:

-

M⁺ (²³⁵Cl): m/z 189 (relative intensity ~100%)

-

M+2 (¹³⁵Cl, ¹³⁷Cl): m/z 191 (relative intensity ~65%)

-

M+4 (²³⁷Cl): m/z 193 (relative intensity ~10%)

-

-

Key Fragmentation Pathways: Fragmentation would likely involve the loss of chlorine atoms or the entire nitrile group. Key expected fragments would include [M-Cl]⁺ and [M-CN]⁺.

Proposed Synthesis Protocol

A potential precursor is 1,2,4-trichloro-3-nitrobenzene. The proposed workflow involves selective fluorination, reduction of the nitro group, Sandmeyer reaction to install the nitrile, and a final chlorination step.

Caption: Proposed multi-step synthesis workflow for this compound.

Step-by-Step Methodology (Self-Validating System)

-

Fluorination:

-

Rationale: The nitro group activates the ring towards nucleophilic aromatic substitution. The chlorine at position 2 is the most activated site for substitution by fluoride due to ortho/para activation by the nitro group.

-

Protocol: Charge a high-pressure reactor with 1,2,4-trichloro-3-nitrobenzene, anhydrous potassium fluoride (KF), and a high-boiling aprotic polar solvent like sulfolane. Heat the mixture to 180-220°C for several hours.[7]

-

Validation: Monitor the reaction progress by Gas Chromatography (GC) or HPLC, checking for the disappearance of starting material and the appearance of the fluorinated product.

-

-

Reduction:

-

Rationale: The nitro group is reduced to an amine, which is a necessary precursor for the Sandmeyer reaction. Standard reduction conditions like iron in acidic medium or catalytic hydrogenation are effective.

-

Protocol: Dissolve the product from Step 1 in ethanol or acetic acid. Add iron powder and concentrated HCl portion-wise while monitoring the temperature. Alternatively, use catalytic hydrogenation with H₂ gas and a Palladium on Carbon (Pd/C) catalyst.

-

Validation: Reaction completion can be monitored by Thin Layer Chromatography (TLC), looking for the disappearance of the yellow nitro compound and the appearance of the aniline product, which can be visualized with a suitable stain.

-

-

Sandmeyer Reaction:

-

Rationale: This classic transformation converts the aniline to a diazonium salt, which is then displaced by a cyanide group to form the nitrile. This is a reliable method for introducing the benzonitrile moiety.

-

Protocol: Dissolve the aniline from Step 2 in aqueous HCl and cool to 0-5°C. Add a solution of sodium nitrite (NaNO₂) dropwise to form the diazonium salt. In a separate flask, prepare a solution of copper(I) cyanide (CuCN) and potassium cyanide (KCN). Slowly add the cold diazonium salt solution to the cyanide solution.

-

Validation: The formation of the nitrile product can be confirmed by IR spectroscopy, looking for the characteristic C≡N stretch around 2230 cm⁻¹.

-

-

Chlorination:

-

Rationale: The final chlorine atom is introduced via electrophilic aromatic substitution. The existing substituents (F, Cl, CN) direct the incoming electrophile. The most likely position for substitution is C-6.

-

Protocol: Dissolve the benzonitrile from Step 3 in a suitable solvent (e.g., dichloromethane or neat). Add a catalytic amount of a Lewis acid such as iron(III) chloride (FeCl₃). Bubble chlorine gas through the solution or add a chlorinating agent like N-chlorosuccinimide (NCS).

-

Validation: Final product purity and identity should be confirmed by GC-MS to verify the molecular weight and by ¹H and ¹³C NMR to confirm the substitution pattern.

-

Applications in Research and Drug Development

While specific biological activity for this compound has not been reported, its structural motifs are highly relevant in modern drug discovery.

-

The Benzonitrile Pharmacophore: The nitrile group is a versatile functional group in medicinal chemistry. It is relatively stable metabolically and can act as a hydrogen bond acceptor, mimicking carbonyl or hydroxyl groups.[1] Its strong electron-withdrawing properties can modulate the pKa of nearby functionalities and improve binding affinity to protein targets.[1] Over 30 FDA-approved pharmaceuticals contain a nitrile group.[8]

-

Role of Halogenation: The incorporation of chlorine and fluorine atoms is a common strategy to enhance the pharmacokinetic properties of drug candidates.[3]

-

Metabolic Stability: Halogens can block sites of metabolic oxidation, increasing the drug's half-life.

-

Lipophilicity and Permeability: Halogen substitution increases lipophilicity, which can improve membrane permeability and oral bioavailability.

-

Binding Interactions: Chlorine atoms can participate in halogen bonding, a specific non-covalent interaction with electron-rich pockets in a protein target, which can significantly enhance binding affinity and selectivity.[3]

-

Given these properties, this compound is an attractive scaffold for the synthesis of novel inhibitors for various enzyme classes, such as kinases or proteases, where halogenated aromatic moieties are known to form key interactions.

Safety, Handling, and Disposal

As a toxic solid nitrile, this compound must be handled with appropriate precautions.

-

Hazard Classification: Classified as acutely toxic if swallowed, in contact with skin, or if inhaled. It also causes skin and serious eye irritation.[9]

-

Personal Protective Equipment (PPE): Always handle in a well-ventilated fume hood. Wear nitrile gloves, a lab coat, and chemical safety goggles.[10]

-

Handling: Avoid generating dust. Use a closed system for transfers where possible. Wash hands thoroughly after handling.[11]

-

Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated area, away from oxidizing agents.[11]

-

Disposal: Dispose of contents and container in accordance with local, regional, and national regulations for toxic chemical waste.[5]

References

- Apollo Scientific. (2022). Safety Data Sheet: this compound.

- Chen, Z., Zheng, L., & Su, W. (2011). A new approach to the synthesis of 2,6-dichloro-3-fluorobenzonitrile: a useful pharmaceutical intermediate. Journal of Chemical Research, 35(8), 474-476.

- Fleming, F. F., Yao, L., Ravikumar, P. C., Funk, L., & Shook, B. C. (2010). Nitrile-containing pharmaceuticals: efficacious roles of the nitrile pharmacophore. Journal of medicinal chemistry, 53(22), 7902–7917.

- Ishikawajima-Harima Heavy Industries Co., Ltd. (1983). Process for producing 2,6-difluorobenzonitrile. EP0073372A1.

- Ishikawajima-Harima Heavy Industries Co., Ltd. (1983). Process for producing 2,6-difluorobenzonitrile. US4406841A.

- TCI Chemicals. (n.d.). Safety Data Sheet.

- Thermo Fisher Scientific. (2024). Safety Data Sheet: 6-Chloro-2,3-difluorobenzonitrile.

- Sigma-Aldrich. (n.d.). This compound.

- BLD Pharm. (n.d.). 916420-65-0 | this compound.

- PubChem. (n.d.). 3,5-Dichloro-2,4,6-trifluoro-benzonitrile.

- PubChem. (n.d.). 3-Chloro-2-fluorobenzonitrile.

- Wilcken, R., Zimmermann, M. O., Lange, A., Joerger, A. C., & Boeckler, F. M. (2013). Principles and applications of halogen bonding in medicinal chemistry and chemical biology. Journal of medicinal chemistry, 56(4), 1363–1388.

- Gottlieb, H. E., Kotlyar, V., & Nudelman, A. (1997). NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities. The Journal of Organic Chemistry, 62(21), 7512–7515.

- NIST. (n.d.). Benzonitrile, 2,6-dichloro-. NIST Chemistry WebBook.

- University of California, Davis. (n.d.). Table of Characteristic IR Absorptions.

- Michigan State University Department of Chemistry. (n.d.). Proton NMR Table.

- BenchChem. (2025). Unraveling the Reactivity of Benzonitrile Derivatives: A Comparative Analysis for Drug Discovery and Organic Synthesis.

- Royal Society of Chemistry. (n.d.). 3. Infrared spectroscopy.

- Chemistry LibreTexts. (2024). 12.8: Infrared Spectra of Some Common Functional Groups.

- National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 22226138.

- Biosynth. (n.d.). 3,5-Dichloro-2-fluorobenzonitrile.

- ACS Publications. (2023). Ortho-Fluoro Effect on the C–C Bond Activation of Benzonitrile Using Zerovalent Nickel. Organometallics.

- Lin, C. T., et al. (2020).

- Hsueh, S. C., et al. (2022). Activity of a Novel Anti-Inflammatory Agent F-3,6′-dithiopomalidomide as a Treatment for Traumatic Brain Injury.

- Wang, Y., et al. (2018). Roles of Two Glutathione-Dependent 3,6-Dichlorogentisate Dehalogenases in Rhizorhabdus dicambivorans Ndbn-20 in the Catabolism of the Herbicide Dicamba. Applied and Environmental Microbiology.

- Zhu, W., et al. (2021). Nitrile-containing pharmaceuticals: target, mechanism of action, and their SAR studies. Journal of Enzyme Inhibition and Medicinal Chemistry, 36(1), 1726-1754.

- Liang, J., et al. (2013). Nitrile-containing pharmaceuticals: a review of the nitrile group in drug design. Journal of Medicinal Chemistry, 56(15), 5845-5865.

Sources

- 1. biosynth.com [biosynth.com]

- 2. Proton NMR Table [www2.chemistry.msu.edu]

- 3. pubs.acs.org [pubs.acs.org]

- 4. 3,6’-dithiopomalidomide reduces neural loss, inflammation, behavioral deficits in brain injury and microglial activation | eLife [elifesciences.org]

- 5. US4406841A - Process for producing 2,6-difluorobenzonitrile - Google Patents [patents.google.com]

- 6. EP0073372A1 - Process for producing 2,6-difluorobenzonitrile - Google Patents [patents.google.com]

- 7. CN1199941C - Method for preparing 2,6-difluorobenzonitrile by using 2,6-dichlorobenzonitrile fluoro - Google Patents [patents.google.com]

- 8. 916420-27-4|tert-Butyl 2,4-dichloro-5,6-dihydropyrido[3,4-d]pyrimidine-7(8H)-carboxylate|BLD Pharm [bldpharm.com]

- 9. 916420-65-0|this compound|BLD Pharm [bldpharm.com]

- 10. 3,5-Dichloro-2,4,6-trifluoro-benzonitrile | C7Cl2F3N | CID 11593785 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 11. 3-Chloro-2-fluorobenzonitrile | C7H3ClFN | CID 523100 - PubChem [pubchem.ncbi.nlm.nih.gov]

An In-Depth Technical Guide to 3,6-Dichloro-2-fluorobenzonitrile for Advanced Research

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

3,6-Dichloro-2-fluorobenzonitrile is a strategically-substituted aromatic building block of significant interest in medicinal chemistry and materials science. Its unique electronic and steric properties, arising from the interplay of the nitrile functionality with the ortho-fluorine and flanking chlorine atoms, render it a valuable synthon for the construction of complex molecular architectures. This guide provides a comprehensive overview of its chemical identity, key physicochemical properties, and critical considerations for its application in research and development, with a particular focus on its emerging role in the synthesis of novel therapeutic agents.

Chemical Identity and Nomenclature

The precise identification of chemical entities is paramount for reproducible scientific research. This section delineates the formal nomenclature and key identifiers for the subject compound.

IUPAC Name

The systematic name for this compound, as defined by the International Union of Pure and Applied Chemistry (IUPAC), is This compound .

Synonyms and Identifiers

While "this compound" is the most accurate descriptor, researchers may encounter various synonyms in literature and commercial listings. It is crucial to verify the identity of the compound using its unique CAS number to avoid confusion with its isomers, which possess distinct physical and chemical properties.

| Identifier | Value |

| CAS Number | 916420-65-0[1][2][3] |

| Molecular Formula | C₇H₂Cl₂FN |

| Molecular Weight | 190.00 g/mol |

| InChI | InChI=1S/C7H2Cl2FN/c8-4-1-2-5(9)7(10)6(4)3-11/h1-2H |

| SMILES | N#Cc1c(F)c(Cl)cc(Cl)c1 |

It is imperative to distinguish this compound from its various isomers, such as 2,6-dichloro-3-fluorobenzonitrile or 3,5-dichloro-2-fluorobenzonitrile, as the substitution pattern profoundly influences reactivity and subsequent biological activity of its derivatives.

Physicochemical and Spectroscopic Properties

Understanding the intrinsic properties of a chemical building block is fundamental to its effective application in synthesis and downstream assays.

General Properties (Predicted)

| Property | Value | Source |

| Appearance | White to off-white solid | Commercial Suppliers |

| Melting Point | Data not readily available in peer-reviewed literature | |

| Boiling Point | Data not readily available in peer-reviewed literature | |

| Solubility | Expected to be soluble in common organic solvents (e.g., DCM, THF, DMF) | General Chemical Principles |

Spectroscopic Data

While comprehensive, peer-reviewed spectroscopic data for this compound is not widely published, chemical suppliers often provide analytical data for specific batches.[2][3] Researchers should always obtain and interpret the spectra for the material they are using. The expected spectral features are outlined below.

-

¹H NMR: The proton NMR spectrum is expected to show two signals in the aromatic region, corresponding to the two protons on the benzene ring. The chemical shifts and coupling patterns will be influenced by the surrounding halogen and nitrile substituents.

-

¹³C NMR: The carbon NMR spectrum will provide detailed information about the carbon framework. The carbon attached to the fluorine atom will exhibit a characteristic large coupling constant (¹JCF). The nitrile carbon will appear in the typical downfield region for this functional group.[4][5][6]

-

Mass Spectrometry (MS): The mass spectrum will show a molecular ion peak corresponding to the molecular weight of the compound. The isotopic pattern of the molecular ion will be characteristic of a molecule containing two chlorine atoms.

Synthesis and Reactivity

The synthetic accessibility and predictable reactivity of this compound are key to its utility as a chemical building block.

Synthetic Approaches

While a specific, peer-reviewed, high-yield synthesis for this compound is not prominently detailed in the current literature, general methods for the synthesis of polychlorinated and polyfluorinated benzonitriles can be adapted. These methods often involve multi-step sequences starting from readily available precursors. A plausible synthetic strategy could involve the diazotization of a corresponding aniline, followed by a Sandmeyer-type reaction to introduce the nitrile group, with the halogen substituents being installed at an earlier stage of the synthesis.

A general workflow for the synthesis of functionalized benzonitriles is depicted below:

Caption: Generalized workflow for benzonitrile synthesis.

Reactivity Profile

The reactivity of this compound is dictated by the electronic effects of its substituents. The electron-withdrawing nature of the nitrile group and the halogens deactivates the aromatic ring towards electrophilic substitution. Conversely, the fluorine and chlorine atoms are susceptible to nucleophilic aromatic substitution (SₙAr), particularly when activated by a strongly electron-withdrawing group. The nitrile group itself can undergo a variety of transformations, including hydrolysis to the corresponding carboxylic acid or reduction to an amine.

Applications in Drug Discovery and Medicinal Chemistry

Halogenated benzonitriles are privileged scaffolds in medicinal chemistry due to their ability to participate in key interactions with biological targets and their favorable metabolic properties. The unique substitution pattern of this compound makes it a promising starting material for the synthesis of novel therapeutic agents.

Role as a Key Building Block

The presence of multiple halogen atoms at distinct positions on the aromatic ring allows for selective functionalization through cross-coupling reactions (e.g., Suzuki, Buchwald-Hartwig) or nucleophilic substitution. This enables the rapid generation of diverse libraries of compounds for screening against various biological targets. The nitrile group can serve as a handle for further derivatization or as a key pharmacophoric element, often acting as a hydrogen bond acceptor.

The strategic importance of fluorinated building blocks in drug design is well-established, as the incorporation of fluorine can enhance metabolic stability, binding affinity, and bioavailability.

Caption: Role of this compound in drug discovery.

Safety and Handling

As with any chemical reagent, proper safety precautions must be observed when handling this compound.

Hazard Identification

Based on safety data sheets for isomeric and related compounds, this compound should be handled as a potentially hazardous substance. The primary hazards are likely to include:

-

Acute Toxicity: Harmful if swallowed, in contact with skin, or if inhaled.[7][8][9]

-

Skin and Eye Irritation: Causes skin irritation and serious eye irritation.[7][8][9]

-

Respiratory Irritation: May cause respiratory irritation.[7]

Recommended Handling Procedures

-

Personal Protective Equipment (PPE): Wear appropriate protective gloves, clothing, and eye/face protection.[9]

-

Ventilation: Use only in a well-ventilated area, preferably in a chemical fume hood.[10]

-

Storage: Store in a tightly closed container in a dry, cool, and well-ventilated place.[9][10]

-

Spills: In case of a spill, avoid generating dust. Clean up spills immediately using appropriate procedures and absorbent materials.[11]

Conclusion

This compound is a valuable and versatile building block for chemical synthesis, particularly in the realm of drug discovery. Its unique substitution pattern offers multiple avenues for derivatization, enabling the exploration of novel chemical space. While detailed, peer-reviewed literature on this specific isomer is still emerging, the principles of reactivity and handling can be inferred from related compounds. Researchers employing this reagent are encouraged to consult the latest supplier information and conduct thorough analytical characterization to ensure the success and reproducibility of their work.

References

-

Arctom Scientific. CAS NO. 916420-65-0 | this compound | Catalog... Available from: [Link]

- Thermo Fisher Scientific.

- Apollo Scientific. This compound. (2023-07-18).

- Fisher Scientific.

- Thermo Fisher Scientific.

- TCI Chemicals.

- The Royal Society of Chemistry.

-

PubChem. 3-Chloro-2-fluorobenzonitrile | C7H3ClFN | CID 523100. National Center for Biotechnology Information. Available from: [Link]

-

PubChem. 3,5-Dichloro-2,4,6-trifluoro-benzonitrile | C7Cl2F3N | CID 11593785. National Center for Biotechnology Information. Available from: [Link]

- Metin, T. Basic 1H- and 13C-NMR Spectroscopy.

- ResearchGate. Figure 1. a) 1 H-NMR, b) 13 C-NMR, and c) 13 C-DEPT-135-NMR spectra of...

- Chen, Z., Zheng, L., & Su, W. (2011). A New Approach to the Synthesis of 2,6-Dichloro-3-Fluorobenzonitrile: A Useful Pharmaceutical Intermediate. Journal of Chemical Research, 2011(8), 474-476.

- Thieme. 4. 13C NMR Spectroscopy.

-

PubChem. 2-Bromo-3,6-difluorobenzonitrile | C7H2BrF2N | CID 83410593. National Center for Biotechnology Information. Available from: [Link]

- Google Patents. Synthesis method of 3,5-dichloro-2,4-difluoronitrobenzene and pyrifluran.

- NIST. 3,6-Dichloro-2-methoxybenzoic acid,pentafluorobenzyl ester. In NIST Chemistry WebBook. National Institute of Standards and Technology.

- Google Patents. 2,3-difluoro-6-nitrobenzonitrile and 2-chloro-5,6-difluorobenzonitrile-(2,3-difluoro-6-chlorobenzonitrile)

- Jones, G. D., & Vicic, D. A. (2023). Ortho-Fluoro Effect on the C–C Bond Activation of Benzonitrile Using Zerovalent Nickel. Organometallics, 42(15), 1836-1844.

- ResearchGate. A new synthetic route for preparation of 2-chloro-6-fluorobenzonitrile and 2-chloro-6-fluorobenzoic acid.

- Crasto, A. M. (2022, April 26). 1,3-dichloro-2-fluorobenzene.

- Wikipedia. 2,6-Dichlorobenzonitrile.

- BenchChem. Applications of Dichlorobenzenetriol in Medicinal Chemistry: An Overview.

Sources

- 1. arctomsci.com [arctomsci.com]

- 2. 916420-65-0|this compound|BLD Pharm [bldpharm.com]

- 3. 916420-65-0|this compound|BLD Pharm [fr.bldpharm.com]

- 4. faculty.uobasrah.edu.iq [faculty.uobasrah.edu.iq]

- 5. researchgate.net [researchgate.net]

- 6. Thieme E-Books & E-Journals [thieme-connect.de]

- 7. assets.thermofisher.cn [assets.thermofisher.cn]

- 8. assets.thermofisher.cn [assets.thermofisher.cn]

- 9. tcichemicals.com [tcichemicals.com]

- 10. fishersci.com [fishersci.com]

- 11. store.apolloscientific.co.uk [store.apolloscientific.co.uk]

An In-depth Technical Guide to the Solubility of 3,6-Dichloro-2-fluorobenzonitrile in Organic Solvents

Foreword: Navigating the Solubility Landscape for Drug Discovery and Development

In the intricate world of pharmaceutical research and development, understanding the physicochemical properties of a compound is paramount. Among these, solubility stands out as a critical determinant of a molecule's journey from a laboratory curiosity to a life-saving therapeutic. It dictates the feasibility of synthesis and purification, influences formulation strategies, and ultimately impacts bioavailability. This guide is dedicated to a molecule of significant interest in medicinal chemistry: 3,6-Dichloro-2-fluorobenzonitrile. While this compound holds promise, its successful application hinges on a thorough characterization of its behavior in various solvent systems.

Physicochemical Profile of this compound

Before we can predict or measure the solubility of this compound, we must first understand its molecular structure and inherent properties.

Molecular Structure:

Caption: The interplay of intermolecular forces in the dissolution of this compound.

Experimental Determination of Solubility: A Step-by-Step Protocol

Given the absence of published quantitative data, experimental determination is essential. The following protocol is a robust and self-validating method for determining the solubility of a solid compound in an organic solvent. [1][2][3]

Materials and Equipment

-

This compound (solute)

-

A selection of organic solvents (e.g., methanol, ethanol, acetone, acetonitrile, toluene, dichloromethane) of appropriate purity

-

Analytical balance (readable to at least 0.1 mg)

-

Vials or test tubes with screw caps

-

Magnetic stirrer and stir bars or a vortex mixer

-

Temperature-controlled shaker or water bath

-

Calibrated pipettes or burettes

-

Syringe filters (0.22 µm or 0.45 µm, compatible with the solvent)

-

High-Performance Liquid Chromatography (HPLC) or UV-Vis spectrophotometer for quantification

Experimental Workflow

The following diagram outlines the shake-flask method, a common and reliable technique for solubility determination. [4]

Caption: Experimental workflow for the determination of solubility using the shake-flask method.

Detailed Procedure

-

Preparation: Accurately weigh an excess amount of this compound and add it to a vial containing a precisely known volume of the organic solvent. The presence of undissolved solid at the end of the experiment is crucial to ensure saturation.

-

Equilibration: Seal the vials and place them in a temperature-controlled shaker or water bath. Agitate the samples for a sufficient period (typically 24-48 hours) to ensure that equilibrium is reached.

-

Phase Separation: After equilibration, cease agitation and allow the vials to stand undisturbed at the same temperature for a period to allow the excess solid to settle.

-

Sampling: Carefully withdraw a known volume of the clear supernatant using a pipette.

-

Filtration: Immediately filter the aliquot through a syringe filter into a clean vial. This step is critical to remove any microscopic solid particles that could lead to an overestimation of solubility.

-

Quantification: Prepare a series of standard solutions of this compound of known concentrations in the same solvent. Analyze the filtered sample and the standard solutions using a validated analytical method such as HPLC or UV-Vis spectrophotometry to determine the concentration of the solute in the saturated solution.

-

Calculation: The solubility is the concentration determined in the previous step, typically expressed in units such as mg/mL, g/L, or mol/L.

Data Presentation

Quantitative solubility data should be meticulously recorded. The following table provides a template for organizing your experimental findings.

| Solvent | Temperature (°C) | Solubility (mg/mL) | Solubility (mol/L) | Observations |

| Methanol | 25 | |||

| Ethanol | 25 | |||

| Acetone | 25 | |||

| Acetonitrile | 25 | |||

| Dichloromethane | 25 | |||

| Toluene | 25 |

Computational Approaches to Solubility Prediction

In the absence of experimental data, computational models can provide valuable, albeit predictive, insights into solubility. [5][6][7][8]These methods, often based on Quantitative Structure-Property Relationship (QSPR) models, use molecular descriptors to predict physicochemical properties. [9] While a detailed exposition of these methods is beyond the scope of this guide, it is important for the modern researcher to be aware of their existence and utility. Several commercial and open-source software packages can perform these calculations. These predictions can be particularly useful for initial solvent screening and for prioritizing experimental work.

Conclusion and Future Directions

This guide has provided a comprehensive framework for understanding and determining the solubility of this compound in organic solvents. By grounding our approach in the fundamental principles of intermolecular forces and providing a detailed, actionable experimental protocol, we have laid a path for researchers to generate the critical data needed for the advancement of their work.

The solubility data generated through the methods described herein will be invaluable for a range of applications, from optimizing reaction conditions for the synthesis of derivatives to the development of formulations for preclinical and clinical studies. As our understanding of this molecule and its analogs grows, so too will our ability to rationally design and develop new chemical entities with improved properties and therapeutic potential.

References

-

Nguyen, B., et al. (2020). Machine learning with physicochemical relationships: solubility prediction in organic solvents and water. Nature Communications, 11(1), 5753. Available at: [Link]

-

Garrido, M. P., et al. (2023). Predicting Solubility Limits of Organic Solutes for a Wide Range of Solvents and Temperatures Using Machine Learning and Thermodynamics. AIChE Journal. Available at: [Link]

-

Deshmukh, A. P., et al. (2023). Predicting aqueous and organic solubilities with machine learning: a workflow for identifying organic cosolvents. Digital Discovery, 2(5), 1461-1471. Available at: [Link]

-

Palmer, D. S., et al. (2020). Machine learning with physicochemical relationships: solubility prediction in organic solvents and water. Nature Communications, 11(1), 5753. Available at: [Link]

-

Chemistry For Everyone. (2023, February 12). How To Predict Solubility Of Organic Compounds? [Video]. YouTube. Available at: [Link]

-

ResearchGate. (n.d.). How to determine the solubility of a substance in an organic solvent? Retrieved from [Link]

-

ChemSrc. (2024). This compound. Retrieved from [Link]

- TCI Chemicals. (n.d.). SAFETY DATA SHEET: 4-Fluoro-3-nitrobenzonitrile.

-

LibreTexts, C. (2022, April 7). 3.3E: Experimentally Testing Solvents. Retrieved from [Link]

- Murov, S. (2022, September 8). Properties of Common Organic Solvents.

- TCI Chemicals. (n.d.). Organic Solvents. Retrieved from a TCI Chemicals resource on organic solvents.

- Organic Chemistry Data. (n.d.). Common Organic Solvents: Table of Properties.

- LibreTexts, C. (n.d.). Experiment: Solubility of Organic & Inorganic Compounds.

- University of Babylon. (n.d.). EXPERIMENT 1 DETERMINATION OF SOLUBILITY CLASS.

-

SALTISE. (2021, March 22). Organic Chemistry: Introduction to Solubility. Retrieved from [Link]

- ResearchGate. (n.d.). Solubility of Dichloronitrobenzene in Eight Organic Solvents from T = (278.15 to 303.15) K: Measurement and Thermodynamic Modeling.

-

Al-Hamidi, H., et al. (2021). Solubility Determination of c-Met Inhibitor in Solvent Mixtures and Mathematical Modeling to Develop Nanosuspension Formulation. Pharmaceutics, 13(10), 1645. Available at: [Link]

-

Bradley, J-C., et al. (2010). Organic Solvent Solubility Data Book. Journal of Open Notebook Science, 1. Available at: [Link]

- Vapourtec. (n.d.). Solvent Miscibility Table.

- BenchChem. (2023). Application Note and Protocol: Determination of the Solubility of 2,4-Dichloroquinoline-3-carbonitrile in Common Organic Solvent.

- BenchChem. (2023). A Technical Guide to the Solubility of 2,3-Dichlorooctafluorobutane in Organic Solvents.

- ResearchGate. (n.d.). Solubility Determination and Preferential Solvation of Diphenoxylate in Aqueous Cosolvent Solutions of Ethanol, Acetonitrile, Methanol, and Isopropanol.

-

Craft, N. E., & Soares, J. H. (1992). Relative Solubility, Stability, and Absorptivity of Lutein and β-Carotene in Organic Solvents. Journal of Agricultural and Food Chemistry, 40(3), 431-434. Available at: [Link]

- Apollo Scientific. (2022, May 16). Safety Data Sheet: this compound.

- Fisher Scientific. (2024, March 31). SAFETY DATA SHEET: 6-Chloro-2,3-difluorobenzonitrile.

- Sigma-Aldrich. (2024, September 6). SAFETY DATA SHEET.

- Thermo Fisher Scientific. (2025, September 9). SAFETY DATA SHEET.

Sources

- 1. researchgate.net [researchgate.net]

- 2. chem.libretexts.org [chem.libretexts.org]

- 3. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]

- 4. Solubility Determination of c-Met Inhibitor in Solvent Mixtures and Mathematical Modeling to Develop Nanosuspension Formulation - PMC [pmc.ncbi.nlm.nih.gov]

- 5. d-nb.info [d-nb.info]

- 6. Predicting Solubility Limits of Organic Solutes for a Wide Range of Solvents and Temperatures Using Machine Learning and Thermodynamics | AIChE [aiche.org]

- 7. Predicting aqueous and organic solubilities with machine learning: a workflow for identifying organic cosolvents - Digital Discovery (RSC Publishing) DOI:10.1039/D5DD00134J [pubs.rsc.org]

- 8. Machine learning with physicochemical relationships: solubility prediction in organic solvents and water - PMC [pmc.ncbi.nlm.nih.gov]

- 9. m.youtube.com [m.youtube.com]

The Enigmatic Reactivity of the Nitrile Group in 3,6-Dichloro-2-fluorobenzonitrile: A Technical Guide for Synthetic Chemists

Abstract

3,6-Dichloro-2-fluorobenzonitrile is a highly functionalized aromatic building block of significant interest in the development of novel pharmaceuticals and agrochemicals. The strategic placement of two chlorine atoms and a fluorine atom on the benzene ring profoundly influences the electronic properties and, consequently, the chemical reactivity of the nitrile group. This technical guide provides an in-depth exploration of the nitrile group's reactivity in this specific molecular context. We will delve into the mechanistic underpinnings of its principal transformations—hydrolysis, reduction, cycloaddition, and reactions with organometallic reagents—supported by established protocols for related compounds and predictive insights based on fundamental electronic effects. This document is intended to serve as a practical resource for researchers, scientists, and drug development professionals engaged in the synthesis and derivatization of complex halogenated aromatics.

Introduction: The Electronic Landscape of this compound

The reactivity of the nitrile (-C≡N) group is dictated by the electrophilicity of the carbon atom and the nucleophilicity of the nitrogen atom. In this compound, the powerful inductive and mesomeric effects of the halogen substituents create a unique electronic environment that modulates the inherent reactivity of the nitrile.

The fluorine atom at the C2 position, along with the chlorine atoms at C3 and C6, are strongly electron-withdrawing. This collective electron withdrawal significantly polarizes the nitrile bond, rendering the carbon atom highly electrophilic and susceptible to nucleophilic attack.[1][2] Conversely, the nitrogen lone pair's nucleophilicity is somewhat diminished due to the delocalization of electron density towards the aromatic ring. Understanding this electronic bias is paramount to predicting and controlling the outcomes of chemical transformations involving the nitrile group.

Hydrolysis: Conversion to Amides and Carboxylic Acids

The conversion of the nitrile group to a carboxylic acid is a fundamental transformation in organic synthesis. This typically proceeds via a two-step hydrolysis mechanism, first forming an amide intermediate, which is then further hydrolyzed.[3][4]

Mechanistic Considerations

Under both acidic and basic conditions, the hydrolysis of the nitrile in this compound is anticipated to be facile due to the enhanced electrophilicity of the nitrile carbon.

-

Acid-Catalyzed Hydrolysis: Protonation of the nitrile nitrogen increases the electrophilicity of the carbon, facilitating the attack of a weak nucleophile like water.[5]

-

Base-Catalyzed Hydrolysis: A strong nucleophile, such as a hydroxide ion, can directly attack the nitrile carbon.[4]

The electron-withdrawing halogen substituents are expected to stabilize the negatively charged intermediates formed during basic hydrolysis, thereby accelerating the reaction rate.

Experimental Protocol: Hydrolysis to 3,6-Dichloro-2-fluorobenzoic acid

Reaction Scheme:

Caption: Hydrolysis of this compound.

Step-by-Step Methodology:

-

Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, cautiously add this compound (1 equivalent) to a solution of 75-90% sulfuric acid in water.

-

Heating: Heat the reaction mixture to a temperature of 100-150 °C. The exact temperature and reaction time will need to be optimized, but a duration of 3-6 hours is a reasonable starting point.[6]

-

Monitoring: The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS) by observing the disappearance of the starting material.

-

Work-up: Upon completion, cool the reaction mixture to room temperature and carefully pour it onto crushed ice.

-

Isolation: The precipitated 3,6-Dichloro-2-fluorobenzoic acid can be collected by filtration.

-

Purification: The crude product can be purified by recrystallization from a suitable solvent, such as an ethanol/water mixture.

| Reactant/Reagent | Molar Ratio | Purpose |

| This compound | 1 | Starting material |

| Sulfuric Acid (75-90%) | Excess | Acid catalyst and solvent |

| Water | Excess | Reagent for hydrolysis |

Reduction: Synthesis of 3,6-Dichloro-2-fluorobenzylamine

The reduction of the nitrile group to a primary amine is a crucial transformation for introducing a versatile functional handle for further molecular elaboration. Common methods for nitrile reduction include catalytic hydrogenation and the use of metal hydride reagents.[1][3]

Causality Behind Reagent Choice

-

Catalytic Hydrogenation: This method is often preferred for its scalability and environmental friendliness. Catalysts such as Palladium on carbon (Pd/C) or Raney Nickel are typically employed. The presence of halogen substituents necessitates careful optimization of reaction conditions to avoid dehalogenation.

-

Metal Hydride Reduction: Strong reducing agents like Lithium aluminum hydride (LiAlH₄) are highly effective for nitrile reduction.[1][3] However, their high reactivity can sometimes lead to side reactions with other functional groups.

Experimental Protocol: Catalytic Hydrogenation

A patent for the synthesis of a related compound, 2,4,6-trifluoro-3,5-dichlorobenzylamine, provides a robust protocol for the reduction of the nitrile group in a heavily halogenated benzonitrile using catalytic hydrogenation.[7]

Reaction Scheme:

Sources

- 1. chem.libretexts.org [chem.libretexts.org]

- 2. researchgate.net [researchgate.net]

- 3. chem.libretexts.org [chem.libretexts.org]

- 4. Reactions of Nitriles - Chemistry Steps [chemistrysteps.com]

- 5. 7.8 Reactions of Nitriles – Organic Chemistry II [kpu.pressbooks.pub]

- 6. US5478963A - 2,3-difluoro-6-nitrobenzonitrile and 2-chloro-5,6-difluorobenzonitrile-(2,3-difluoro-6-chlorobenzonitrile), process for their preparation and their use for the preparation of 2,3,6-trifluorobenzoic acid - Google Patents [patents.google.com]

- 7. CN110683959B - Synthetic method of 2,4, 6-trifluorobenzylamine - Google Patents [patents.google.com]

Introduction: The Molecular Architecture and Synthetic Potential of 3,6-Dichloro-2-fluorobenzonitrile

An In-Depth Technical Guide to the Synthetic Chemistry of 3,6-Dichloro-2-fluorobenzonitrile: Reactions and Mechanisms

This compound is a polysubstituted aromatic compound of significant interest in medicinal chemistry and materials science. Its utility stems from a highly functionalized benzene ring, featuring three halogen atoms and a nitrile group. This specific arrangement of electron-withdrawing substituents creates a unique electronic landscape, rendering the molecule a versatile intermediate for advanced chemical synthesis. This guide, intended for researchers and drug development professionals, provides a detailed exploration of the molecule's reactivity towards nucleophilic and electrophilic substitution, grounded in mechanistic principles and supported by practical, field-proven insights.

The core of this molecule's chemistry lies in the powerful electron-withdrawing nature of the cyano (-CN) group and the halogens (-F, -Cl), which dramatically reduces the electron density of the aromatic ring. This deactivation makes the ring an excellent electrophile, particularly susceptible to nucleophilic aromatic substitution (SNAr), while simultaneously rendering it highly resistant to classical electrophilic aromatic substitution (EAS). Understanding the interplay of these substituents is paramount to predicting reaction outcomes and designing effective synthetic strategies.

Part 1: Nucleophilic Aromatic Substitution (SNAr) - The Predominant Reaction Pathway

The most synthetically valuable reactions involving this compound are nucleophilic aromatic substitutions. The presence of strong electron-withdrawing groups, particularly the nitrile group, stabilizes the negatively charged intermediate required for this pathway, making the reaction feasible under moderate conditions.[1][2]

The Addition-Elimination Mechanism: A Stepwise Pathway

Unlike SN2 reactions, which are prohibited on sp²-hybridized carbons, or SN1 reactions, which would require the formation of a highly unstable aryl cation, SNAr proceeds via a two-step addition-elimination mechanism.[1][3]

-

Nucleophilic Addition: The reaction is initiated by the attack of a nucleophile on one of the carbon atoms bearing a leaving group. This is typically the rate-determining step and results in the formation of a resonance-stabilized carbanion intermediate known as a Meisenheimer complex.[1]

-

Elimination: The aromaticity of the ring is restored in the second step through the expulsion of the leaving group.

The stability of the Meisenheimer complex is crucial for the reaction to proceed. Electron-withdrawing groups positioned ortho or para to the site of attack are essential as they delocalize the negative charge through resonance, lowering the activation energy of the first step.[1][2]

Caption: SNAr mechanism on this compound.

Regioselectivity: The Decisive Role of Substituent Position

With three potential leaving groups (F at C2, Cl at C3, Cl at C6), predicting the site of nucleophilic attack is a critical consideration. The regioselectivity is governed by the ability of the electron-withdrawing groups to stabilize the Meisenheimer intermediate.[4][5]

-

Attack at C2 (ortho to -CN): The negative charge of the intermediate can be delocalized directly onto the nitrogen of the nitrile group via resonance, providing significant stabilization. The high electronegativity of the fluorine atom at this position further increases the electrophilicity of C2, making it a highly activated site for nucleophilic attack.

-

Attack at C6 (ortho to -CN): Similar to C2, attack at this position allows for resonance stabilization of the negative charge by the nitrile group.

-

Attack at C3 (meta to -CN): A nucleophilic attack at the C3 position results in a Meisenheimer complex where the negative charge cannot be delocalized onto the nitrile group through resonance.[1] This lack of stabilization makes attack at the C3 position significantly less favorable.

Between C2 and C6, the C2 position is the most probable site of substitution. This preference is attributed to the nature of the leaving group. In SNAr reactions, where the initial nucleophilic attack is the rate-determining step, the high electronegativity of fluorine makes the attached carbon atom more electrophilic and thus more susceptible to attack than the carbon attached to chlorine. Consequently, fluorine often acts as a better leaving group than chlorine in activated systems, a counterintuitive fact when compared to SN1/SN2 reactions.[2]

| Position of Attack | Substituent | Position relative to -CN | Resonance Stabilization by -CN | Kinetic Favorability |

| C2 | Fluorine | ortho | Yes (Strong) | Most Favorable |

| C6 | Chlorine | ortho | Yes (Strong) | Favorable |

| C3 | Chlorine | meta | No | Unfavorable |

Experimental Protocol: Nucleophilic Substitution with an Alkoxide

The following protocol describes a representative SNAr reaction on this compound using sodium methoxide. This procedure is a model and should be adapted based on specific laboratory conditions and safety protocols.

Objective: To synthesize 3,6-dichloro-2-methoxybenzonitrile via regioselective substitution of the fluorine atom.

Materials:

-

This compound

-

Sodium methoxide (NaOMe), 25 wt% solution in methanol or solid

-

Anhydrous N,N-Dimethylformamide (DMF) or Tetrahydrofuran (THF)[6]

-

Hydrochloric acid (1 M)

-

Ethyl acetate

-

Brine (saturated NaCl solution)

-

Anhydrous magnesium sulfate (MgSO₄)

Procedure:

-

Reaction Setup: To a dry, three-necked round-bottom flask equipped with a magnetic stir bar, a reflux condenser, and a nitrogen inlet, add this compound (1.0 eq).

-

Solvent Addition: Add anhydrous DMF (or THF) to dissolve the starting material (approx. 5-10 mL per gram of substrate).

-

Reagent Addition: While stirring under a nitrogen atmosphere, add sodium methoxide (1.1-1.2 eq) portion-wise or dropwise if using a solution. An exotherm may be observed. Maintain the temperature with a water bath if necessary.

-

Reaction Monitoring: Heat the reaction mixture to a moderate temperature (e.g., 50-70 °C) and monitor its progress by thin-layer chromatography (TLC) or HPLC until the starting material is consumed.[6]

-

Workup: Cool the reaction mixture to room temperature. Carefully quench the reaction by adding 1 M HCl until the mixture is acidic (pH ~5-6).

-

Extraction: Transfer the mixture to a separatory funnel and extract the product with ethyl acetate (3x volumes).

-

Washing: Wash the combined organic layers sequentially with water and brine.

-

Drying and Concentration: Dry the organic phase over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

-

Purification: Purify the crude product by column chromatography on silica gel or by recrystallization to yield the pure 3,6-dichloro-2-methoxybenzonitrile.

Part 2: Electrophilic Aromatic Substitution (EAS) - A Challenging Transformation

In stark contrast to its high reactivity towards nucleophiles, this compound is extremely unreactive towards electrophiles. This is a direct consequence of the powerful deactivating effects of its substituents.[7]

A Highly Deactivated Aromatic System

Electrophilic aromatic substitution requires the benzene ring to act as a nucleophile, donating its π-electrons to an electrophile.[8] The substituents on this compound work in concert to make this process exceptionally difficult:

-

Nitrile Group (-CN): This group is strongly deactivating due to both a powerful inductive electron withdrawal and a resonance effect that pulls electron density out of the ring.

-

Halogens (-F, -Cl): While halogens possess lone pairs that can donate into the ring via resonance (an activating effect), this is weak. Their strong electronegativity results in a dominant inductive electron withdrawal, leading to a net deactivating effect.[9]

The cumulative effect of one nitrile and three halogen substituents creates an aromatic ring with extremely low electron density, making it a very poor nucleophile and thus highly resistant to attack by electrophiles.

Directing Effects and Predicted Regiochemistry

Should a reaction be forced under harsh conditions, the regiochemical outcome would be determined by the directing effects of the existing groups.

-

The nitrile group is a strong meta-director .

-

The halogens are ortho, para-directors .

The two available positions for substitution are C4 and C5.

-

Position C4: Is para to the C-Cl group at C6, meta to the -CN group, meta to the C-F group at C2, and ortho to the C-Cl group at C3.

-

Position C5: Is meta to the C-Cl group at C6, para to the C-F group at C2, meta to the C-Cl group at C3, and ortho to the -CN group.

Predicting the outcome is complex, but the powerful meta-directing influence of the nitrile group and the ortho, para-directing nature of the halogens would lead to a mixture of products, if any reaction were to occur at all.

Caption: Analysis of substituent directing effects for EAS.

Practical Limitations

In practice, subjecting this compound to standard electrophilic aromatic substitution conditions (e.g., nitration with HNO₃/H₂SO₄, or Friedel-Crafts reactions) is unlikely to yield the desired product. The required harsh conditions would likely lead to decomposition of the starting material rather than substitution. For drug development professionals, this means that functional groups must be introduced onto the aromatic ring before the installation of such a strongly deactivating array of substituents.

Conclusion

This compound is a molecule defined by its electrophilic character. Its chemistry is dominated by nucleophilic aromatic substitution (SNAr) , a reliable and regioselective process that allows for the introduction of a wide range of functionalities. The C2 position, bearing the fluorine atom, is the most activated site for nucleophilic attack due to strong resonance stabilization from the ortho-nitrile group and the high electronegativity of fluorine. Conversely, the molecule is exceptionally resistant to electrophilic aromatic substitution (EAS) due to the profound deactivating effects of its substituents. This dual reactivity profile makes this compound a valuable, albeit specialized, building block for the synthesis of complex, highly functionalized aromatic compounds.

References

- Hoechst Aktiengesellschaft (1992). 2,3-difluoro-6-nitrobenzonitrile and 2-chloro-5,6-difluorobenzonitrile-(2,3-difluoro-6-chlorobenzonitrile), process for their preparation and their use for the preparation of 2,3,6-trifluorobenzoic acid. US Patent 5,478,963A.

-

LibreTexts Chemistry (2021). 16.6: Nucleophilic Aromatic Substitution. Available at: [Link]

- Ausimont S.P.A. (1991). Process for preparing aromatic nitriles. European Patent EP 0441004B1.

- E. I. du Pont de Nemours and Company (1967). Process for preparing 2,6-dichloro-benzonitrile. US Patent 3,351,651A.

-

Chad's Prep (2021). 18.6 Nucleophilic Aromatic Substitution (NAS) | Organic Chemistry. YouTube. Available at: [Link]

- PI Industries Ltd. (2020). Process for preparation of 2,6-dichlorobenzonitrile. WIPO Patent WO2020102716A1.

-

Ashenhurst, J. (2018). Nucleophilic Aromatic Substitution: Introduction and Mechanism. Master Organic Chemistry. Available at: [Link]

-

Bernskoetter, W. H., et al. (2023). Ortho-Fluoro Effect on the C–C Bond Activation of Benzonitrile Using Zerovalent Nickel. Organometallics. Available at: [Link]

-

LibreTexts Chemistry (2021). 16.3: Directing Effects of Substituents in Conjugation with the Benzene Ring. Available at: [Link]

-

Ashenhurst, J. (2023). Electrophilic Aromatic Substitution: The Six Key Reactions. Master Organic Chemistry. Available at: [Link]

-

Tsydenova, O., et al. (2016). Reactivity features of polychlorobiphenyl congeners in the nucleophilic substitution reactions. ResearchGate. Available at: [Link]

- Ishikawajima-Harima Jukogyo Kabushiki Kaisha (1983). Process for producing 2,6-difluorobenzonitrile. US Patent 4,406,841A.

-

Wikipedia. Regioselectivity. Available at: [Link]

-

de Oliveira, R. B., et al. (2023). Regioselective Nucleophilic Aromatic Substitution: Theoretical and Experimental Insights into 4-Aminoquinazoline Synthesis as a Privileged Structure in Medicinal Chemistry. Molecules. Available at: [Link]

-

Schlosser, M., et al. (2011). Scheme 1: SNAr reaction of 2-fluoronitrobenzene (2a) with diethyl 2-fluoromalonate (1). ResearchGate. Available at: [Link]

-

LibreTexts Chemistry (2020). 14.2: Examples of electrophilic aromatic substitution. Available at: [Link]

-

Michigan State University Department of Chemistry. Substitution Reactions of Benzene and Other Aromatic Compounds. Available at: [Link]

-

Zhang, Y., et al. (2023). Vibronic and Cationic Features of 2-Fluorobenzonitrile and 3-Fluorobenzonitrile Studied by REMPI and MATI Spectroscopy and Franck–Condon Simulations. International Journal of Molecular Sciences. Available at: [Link]

-

Mąkosza, M. (2009). Effects of substituents on the rates of addition of 2-phenylpropionitrile carbanion to nitroarenes. ResearchGate. Available at: [Link]

-

Jasperse, C. Aromatic Reactions. Chem 360 Jasperse Ch. 17 Notes. Available at: [Link]

-

Organic Syntheses Procedure. Nucleophilic aromatic substitution of aryl fluorides by secondary nitriles: preparation of 2-(2-Methoxyphenyl)-2-methylpropionitrile. Available at: [Link]

-

The Organic Chemistry Tutor (2023). Regioselectivity in the Diels-Alder Reaction. YouTube. Available at: [Link]

-

Moore, J. (2011). Electrophilic Aromatic Substitution: Product Prediction. YouTube. Available at: [Link]

-

The Organic Chemistry Tutor (2015). Electrophilic Aromatic Substitution Reactions of Benzene Review. YouTube. Available at: [Link]

-

The Organic Chemistry Tutor (2019). Introduction to regioselectivity in aromatic reactions. YouTube. Available at: [Link]

-

Science.gov. Aromatic nucleophilic substitution: Topics by Science.gov. Available at: [Link]

-

Ashenhurst, J. (2018). Nucleophilic Aromatic Substitution - The Benzyne Mechanism. Master Organic Chemistry. Available at: [Link]

-

Chambers, R. D., et al. (2015). Concerted Nucleophilic Aromatic Substitution Reactions. PubMed Central. Available at: [Link]

-

Kim, J., et al. (2021). Optimization of reaction conditions using pentafluorobenzonitrile. ResearchGate. Available at: [Link]

-

Lumen Learning. 14.3. Substituent Effects | Organic Chemistry II. Available at: [Link]

-

Computationally-driven Drug Discovery, Schrödinger (2021). Understanding the highly variable Regioselectivity in SNAr reaction of Dichloropyrimidines. Available at: [Link]

-

Wikipedia. Nucleophilic aromatic substitution. Available at: [Link]

-

Mandal, S., et al. (2021). Electrophilic aromatic substitution reactions of compounds with Craig-Möbius aromaticity. Nature Chemistry. Available at: [Link]

-

The Organic Chemistry Tutor (2021). 44g: Determining the directing effect of a substituent. YouTube. Available at: [Link]

-

Um, I. H., et al. (2012). Nucleophilic Substitution Reactions of 2,4-Dinitrobenzene Derivatives with Hydrazine: Leaving Group and Solvent Effects. ResearchGate. Available at: [Link]

-

Bryce, M. R., et al. (2020). Sequential Nucleophilic Aromatic Substitution Reactions of Activated Halogens. Semantic Scholar. Available at: [Link]

-

PubChem. 2,3-Dichlorobenzonitrile. Available at: [Link]

Sources

- 1. chem.libretexts.org [chem.libretexts.org]

- 2. masterorganicchemistry.com [masterorganicchemistry.com]

- 3. Nucleophilic aromatic substitution - Wikipedia [en.wikipedia.org]

- 4. Regioselectivity - Wikipedia [en.wikipedia.org]

- 5. Regioselective Nucleophilic Aromatic Substitution: Theoretical and Experimental Insights into 4-Aminoquinazoline Synthesis as a Privileged Structure in Medicinal Chemistry - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Organic Syntheses Procedure [orgsyn.org]

- 7. Aromatic Reactivity [www2.chemistry.msu.edu]

- 8. masterorganicchemistry.com [masterorganicchemistry.com]

- 9. chem.libretexts.org [chem.libretexts.org]

Introduction: Navigating the Chemical Landscape of a Key Pharmaceutical Intermediate

An In-Depth Technical Guide to the Safe Handling of 3,6-Dichloro-2-fluorobenzonitrile for Researchers, Scientists, and Drug Development Professionals

This compound is a halogenated aromatic compound that serves as a crucial building block in the synthesis of various pharmaceutical agents. Its unique substitution pattern makes it a valuable intermediate in drug discovery and development. However, the very features that make this compound chemically useful—the presence of reactive halogen and nitrile functional groups—also contribute to its potential hazards. This guide, intended for researchers, scientists, and drug development professionals, provides a comprehensive overview of the potential hazards associated with this compound and outlines the necessary safety precautions for its handling, use, and disposal. As senior application scientists, our goal is to not only provide protocols but to instill a deep understanding of the causality behind these safety recommendations, ensuring a culture of safety and scientific integrity in the laboratory.

Section 1: Hazard Profile and Toxicological Insights

The hazard profile of this compound is primarily derived from its classification as an acute toxicant and an irritant. Understanding the mechanistic basis of these hazards is paramount for appreciating the importance of the safety protocols outlined in this guide.

Acute Toxicity: A Multi-Route Threat

This compound is classified as hazardous by acute oral toxicity, acute dermal toxicity, and acute inhalation toxicity.[1][2] The toxicity of halogenated benzonitriles can be attributed to several factors. The nitrile group can be metabolized to release cyanide, which is a potent inhibitor of cellular respiration.[3] While information on the specific metabolism of this compound is limited, the general toxicology of nitriles suggests that this is a plausible mechanism of action.[3]

Symptoms of acute exposure can include respiratory distress, convulsions, and loss of consciousness.[4] The presence of halogen atoms on the benzene ring can also influence the compound's toxicity, potentially leading to the formation of reactive metabolites that can cause cellular damage.[5]

Dermal and Ocular Irritation

This compound is also classified as a skin and serious eye irritant.[1][2] Contact with the skin can cause redness, itching, and inflammation. In the eyes, it can lead to significant irritation and potential damage.[1] The irritant properties are a common feature of many halogenated aromatic compounds.

Quantitative Hazard Data

| Hazard Classification | Category | Hazard Statement |

| Acute Toxicity (Oral) | Category 4 | H302: Harmful if swallowed |

| Acute Toxicity (Dermal) | Category 4 | H312: Harmful in contact with skin |